molecular formula C15H8Cl2O3 B12903346 Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- CAS No. 835595-06-7

Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-

Katalognummer: B12903346
CAS-Nummer: 835595-06-7
Molekulargewicht: 307.1 g/mol
InChI-Schlüssel: RZXMSODAHFTNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid consists of a benzofuran ring substituted with two chlorine atoms at positions 5 and 6, and a benzoic acid moiety attached at position 2.

Vorbereitungsmethoden

The synthesis of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 3,5-dichlorobenzoic acid with thionyl chloride can yield 3,5-dichlorobenzoyl chloride, which can then react with arylamines to form benzamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can be compared with other benzofuran derivatives, such as:

    3,5-dichlorobenzoic acid: Similar in structure but lacks the benzofuran ring.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with additional functional groups.

    Benzothiophene derivatives: Similar heterocyclic compounds with sulfur instead of oxygen in the ring. The uniqueness of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid lies in its specific substitution pattern and the combination of the benzofuran and benzoic acid moieties, which contribute to its distinct biological activities and chemical properties.

Eigenschaften

CAS-Nummer

835595-06-7

Molekularformel

C15H8Cl2O3

Molekulargewicht

307.1 g/mol

IUPAC-Name

3-(5,6-dichloro-1-benzofuran-2-yl)benzoic acid

InChI

InChI=1S/C15H8Cl2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19)

InChI-Schlüssel

RZXMSODAHFTNJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.